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Compound of Interest

Compound Name: Bms-066

Cat. No.: B1667158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Bms-066, an

inhibitor of IKKβ and Tyk2 pseudokinase. The following sections detail its inhibitory activity

against its primary targets and other kinases, the signaling pathways involved, and the

experimental methodologies used for these assessments.

Quantitative Kinase Inhibition Profile of Bms-066
Bms-066 has been identified as a potent inhibitor of IKKβ and the pseudokinase domain of

Tyk2.[1] Its selectivity has been evaluated against a broad panel of kinases, demonstrating a

high degree of specificity for its primary targets.

The table below summarizes the known inhibitory concentrations (IC50) of Bms-066 against its

primary targets. While it is known that Bms-066 was tested against a panel of 155 kinases and

showed greater than 75% inhibition against six of them at a concentration of 10 µM, the

specific IC50 values for these off-target kinases are not publicly available.[1] Among these,

Breast tumor kinase (Brk) was identified as the next most potently inhibited kinase.[1]
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Kinase Target IC50 (nM) Selectivity Notes

IKKβ 9

Primary Target. Over 500-fold

more selective for IKKβ than

the closely related IKKα.[1]

Tyk2 (pseudokinase domain) 72 Primary Target.[1]

Brk > 270

Indicated to be the most

potently inhibited off-target

kinase, with Bms-066 being

over 30-fold selective for IKKβ

over Brk.[1] The precise IC50

value is not specified in

available literature.

Other Kinases -

Six out of 155 tested kinases

showed >75% inhibition at 10

µM. Specific IC50 values are

not publicly available.[1]

Signaling Pathways
To visualize the biological context of Bms-066's activity, the following diagrams illustrate the

signaling pathways of its primary targets, IKKβ and Tyk2.
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Experimental Protocols
The following sections describe the general methodologies employed to determine the kinase

inhibition profile of compounds like Bms-066.

In Vitro Kinase Inhibition Assay (IKKβ)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IKKβ. A

common method is a luminescence-based assay that measures the amount of ATP consumed

during the phosphorylation reaction.

Materials:

Recombinant human IKKβ enzyme

Kinase substrate (e.g., a peptide containing the IκBα phosphorylation site)

ATP

Kinase assay buffer

Bms-066 (or other test compounds)

Luminescent kinase assay kit (e.g., ADP-Glo™)

Microplate reader capable of luminescence detection

Procedure:

Compound Preparation: A serial dilution of Bms-066 is prepared in an appropriate solvent

(e.g., DMSO) and then further diluted in the kinase assay buffer.

Reaction Setup: In a multi-well plate, the IKKβ enzyme, the specific substrate, and the test

compound at various concentrations are combined in the kinase assay buffer.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
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Detection: The luminescent detection reagent is added to the wells. This reagent quenches

the kinase reaction and contains enzymes that convert the ADP generated from the kinase

reaction into a luminescent signal.

Data Acquisition: The luminescence is measured using a microplate reader. The signal

intensity is inversely proportional to the activity of the kinase.

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce

the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Tyk2 Pseudokinase Domain Binding Assay
As Bms-066 targets the pseudokinase domain of Tyk2, a binding assay is more appropriate

than a traditional kinase activity assay. A fluorescence polarization (FP) assay is a common

method for this purpose.

Materials:

Recombinant human Tyk2 pseudokinase domain

A fluorescently labeled probe that binds to the Tyk2 pseudokinase domain

Binding assay buffer

Bms-066 (or other test compounds)

Microplate reader capable of fluorescence polarization detection

Procedure:

Compound Preparation: A serial dilution of Bms-066 is prepared.

Reaction Setup: In a multi-well plate, the Tyk2 pseudokinase domain, the fluorescent probe,

and the test compound at various concentrations are combined in the binding assay buffer.
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Incubation: The mixture is incubated at room temperature to allow the binding equilibrium to

be reached.

Data Acquisition: The fluorescence polarization of each well is measured using a microplate

reader. When the fluorescent probe is bound to the larger Tyk2 protein, it tumbles slower in

solution, resulting in a high FP value. When a test compound displaces the probe, the

smaller, free probe tumbles faster, leading to a low FP value.

Data Analysis: The IC50 value is determined by plotting the change in fluorescence

polarization against the logarithm of the inhibitor concentration. This value represents the

concentration of the compound required to displace 50% of the fluorescent probe from the

Tyk2 pseudokinase domain.

Kinome-wide Selectivity Profiling
To assess the broader selectivity of a compound, it is typically screened against a large panel

of kinases.

Procedure:

Primary Screen: Bms-066 is initially tested at a single high concentration (e.g., 10 µM)

against a large panel of purified kinases (e.g., 155 kinases). The percentage of inhibition for

each kinase is determined.

Hit Identification: Kinases that show significant inhibition (e.g., >75%) in the primary screen

are identified as potential off-targets.

IC50 Determination: For the identified "hits," dose-response experiments are performed as

described in the In Vitro Kinase Inhibition Assay protocol to determine the precise IC50

values. This allows for a quantitative comparison of the compound's potency against its

primary target versus its off-targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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